4-Fluoro-3-(trifluoromethyl)aniline hydrochloride
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Overview
Description
4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H5F4N·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride typically involves the introduction of fluorine and trifluoromethyl groups onto the aniline ring. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. Another approach is the direct fluorination of 3-(trifluoromethyl)aniline using fluorinating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to ensure high yield and purity. The process often includes the use of anhydrous hydrogen chloride gas to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride exerts its effects is primarily through its interaction with biological molecules. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which significantly influence its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in the synthesis of compounds with specific electronic and steric properties .
Biological Activity
4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₆ClF₄N
- Molecular Weight : 215.57 g/mol
- Physical State : Solid
- Boiling Point : Approximately 207 °C
- Density : Around 1.4 g/cm³
The presence of both fluorine and trifluoromethyl groups enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The fluorinated structure allows for better membrane penetration and modulation of enzyme activities, which can lead to significant biological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties against certain bacterial strains. Its unique structure may enhance its bioavailability compared to non-fluorinated analogs.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for developing new therapeutic agents. For instance, it has been studied in the context of antitubercular activity where structural modifications influenced potency against Mycobacterium tuberculosis .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Trifluoromethyl)aniline | 69411-68-3 | Similar fluorinated structure; different substituent position |
3-Amino-2-fluorobenzotrifluoride | 123973-25-1 | Contains an amino group; different substitution pattern |
2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | Different positioning of fluorine; unique reactivity |
The unique arrangement of fluorine atoms and the trifluoromethyl group in this compound significantly alters its chemical behavior, making it valuable in synthetic applications and biological studies.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the structure-activity relationships (SAR) of salicylanilides indicated that compounds with similar structural motifs could exhibit potent activity against Mycobacterium tuberculosis. The findings suggest that the introduction of fluorinated groups could enhance efficacy against resistant strains .
- Antimicrobial Studies : Research conducted on various fluorinated anilines demonstrated that the presence of trifluoromethyl groups often correlates with increased antimicrobial potency. This suggests that modifications leading to enhanced lipophilicity may improve interaction with microbial targets.
- Pharmacokinetics : Investigations into the pharmacokinetic profile of fluorinated compounds have shown that their metabolic stability and bioavailability are critical for therapeutic applications. Studies have indicated that the incorporation of fluorine can lead to improved metabolic stability in vivo, thereby enhancing therapeutic efficacy .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N.ClH/c8-6-2-1-4(12)3-5(6)7(9,10)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVPBPQAJUKHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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